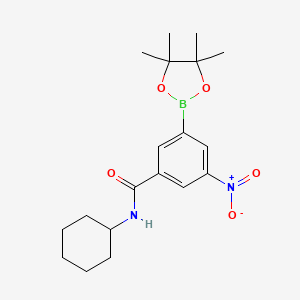
3-nitro-N-cyclohexyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-nitro-N-cyclohexyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide, also known as this compound, is a useful research compound. Its molecular formula is C19H27BN2O5 and its molecular weight is 374.244. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Molecular Structure and Conformational Analysis
The compound's molecular structure has been a subject of study, particularly focusing on its crystal structure and conformation. Huang et al. (2021) synthesized related boric acid ester intermediates and confirmed their structures using various spectroscopic methods and X-ray diffraction. Density Functional Theory (DFT) was employed to calculate the molecular structures, which were then compared with the X-ray diffraction values. The study revealed a consistency between the molecular structures optimized by DFT and the crystal structures determined by single crystal X-ray diffraction. This study also explored the molecular electrostatic potential and frontier molecular orbitals of the compounds, unveiling some of their physicochemical properties (Huang et al., 2021). Wu et al. (2021) also reported similar findings, further highlighting the value of DFT calculations in understanding the molecular behavior of such compounds (Wu et al., 2021).
Synthesis and Characterization
The compound and its derivatives have been synthesized through various methods, demonstrating the versatility of this chemical structure in synthesis processes. Takagi and Yamakawa (2013) explored the synthesis of related compounds through Pd-catalyzed borylation, offering insights into innovative methods for producing similar structures (Takagi & Yamakawa, 2013). Rheault et al. (2009) described a convenient method for synthesizing N-substituted benzimidazoles, showcasing the potential for creating a wide variety of heteroaryl-substituted benzimidazoles, which could have implications for further derivatization and application of the compound (Rheault, Donaldson, & Cheung, 2009).
Application in Sensing and Detection Technologies
Fu et al. (2016) investigated the application of related compounds in sensing technologies, particularly focusing on the detection of hydrogen peroxide vapor. By synthesizing derivatives and examining their reaction times with H2O2, they developed a sensitive detection method for H2O2 vapor, demonstrating the potential of such compounds in the field of sensitive and fast-response detection technologies (Fu et al., 2016).
Propiedades
IUPAC Name |
N-cyclohexyl-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27BN2O5/c1-18(2)19(3,4)27-20(26-18)14-10-13(11-16(12-14)22(24)25)17(23)21-15-8-6-5-7-9-15/h10-12,15H,5-9H2,1-4H3,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBGOKBMAWPQJPF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)NC3CCCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27BN2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Chloro-8-fluorotetrazolo[1,5-a]pyridine](/img/structure/B594189.png)




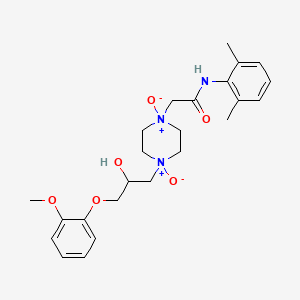
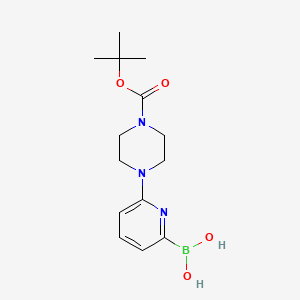
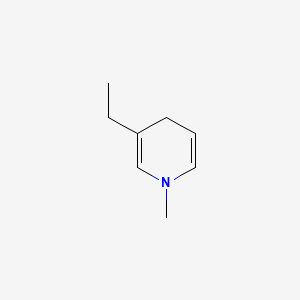
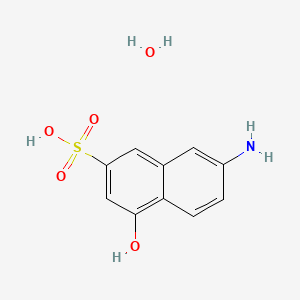
![3H-[1,2,4]Oxadiazolo[4,3-C]pyrimidine](/img/structure/B594208.png)

